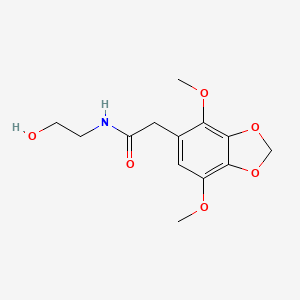
2-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-N-(2-hydroxyethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-N-(2-hydroxyethyl)acetamide: is an organic compound that belongs to the class of benzodioxoles This compound is characterized by the presence of a benzodioxole ring substituted with dimethoxy groups and an acetamide moiety linked to a hydroxyethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-N-(2-hydroxyethyl)acetamide typically involves the following steps:
Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized through the cyclization of catechol derivatives with appropriate dihalides under basic conditions.
Introduction of Dimethoxy Groups: The dimethoxy groups can be introduced via methylation reactions using methylating agents such as dimethyl sulfate or methyl iodide in the presence of a base.
Acetamide Formation: The acetamide moiety can be introduced by reacting the benzodioxole derivative with acetic anhydride or acetyl chloride.
Hydroxyethyl Substitution: The final step involves the substitution of the acetamide with a hydroxyethyl group, which can be achieved through nucleophilic substitution reactions using ethylene oxide or ethylene glycol under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and automated control systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyethyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl group in the acetamide moiety, potentially converting it to an amine.
Substitution: The benzodioxole ring can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like halogens, nitrating agents, or sulfonating agents under acidic conditions.
Major Products
Oxidation: Aldehydes, carboxylic acids.
Reduction: Amines.
Substitution: Various substituted benzodioxole derivatives.
Scientific Research Applications
Chemistry
In chemistry, 2-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-N-(2-hydroxyethyl)acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, this compound may be studied for its potential biological activities. Its structural similarity to natural products could make it a candidate for drug discovery and development, particularly in the search for new therapeutic agents.
Medicine
In medicine, the compound’s potential pharmacological properties are of interest. It may be investigated for its effects on various biological pathways and its potential use in treating diseases.
Industry
In the industrial sector, this compound could be used in the production of specialty chemicals, polymers, and other advanced materials. Its unique properties may also make it suitable for use in coatings, adhesives, and other applications.
Mechanism of Action
The mechanism of action of 2-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-N-(2-hydroxyethyl)acetamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or ion channels. The hydroxyethyl and acetamide groups could facilitate binding to these targets, while the benzodioxole ring may contribute to the compound’s overall stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
2-(4,7-dimethoxy-1,3-benzodioxol-5-yl)acetamide: Lacks the hydroxyethyl group.
2-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-N-methylacetamide: Contains a methyl group instead of a hydroxyethyl group.
2-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-N-(2-chloroethyl)acetamide: Contains a chloroethyl group instead of a hydroxyethyl group.
Uniqueness
The presence of the hydroxyethyl group in 2-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-N-(2-hydroxyethyl)acetamide distinguishes it from similar compounds. This functional group can enhance the compound’s solubility, reactivity, and potential biological activity, making it a unique and valuable compound for various applications.
Properties
Molecular Formula |
C13H17NO6 |
|---|---|
Molecular Weight |
283.28 g/mol |
IUPAC Name |
2-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-N-(2-hydroxyethyl)acetamide |
InChI |
InChI=1S/C13H17NO6/c1-17-9-5-8(6-10(16)14-3-4-15)11(18-2)13-12(9)19-7-20-13/h5,15H,3-4,6-7H2,1-2H3,(H,14,16) |
InChI Key |
MXNGJCIAOMLWMP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2C(=C(C(=C1)CC(=O)NCCO)OC)OCO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{2-[(4-ethylphenyl)amino]-2-oxoethoxy}-N-(2,4,6-trimethylphenyl)benzamide](/img/structure/B11470849.png)
![5-[(4-methylphenyl)amino]-3-[3-(piperidin-1-yl)propyl]-3H-anthra[1,2-d][1,2,3]triazole-6,11-dione 2-oxide](/img/structure/B11470851.png)
![N-(1,1,1,3,3,3-hexafluoro-2-{[4-(trifluoromethyl)phenyl]amino}propan-2-yl)butanamide](/img/structure/B11470859.png)
![3-[(4-fluorophenyl)sulfonyl]-4,5-dimethyl-1-[2-(pyridin-2-yl)ethyl]-1H-pyrrol-2-amine](/img/structure/B11470862.png)
![3-(3,4-dimethoxyphenyl)-7-{4-[(2-fluorobenzyl)oxy]phenyl}-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one](/img/structure/B11470866.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-5-methyl-4,5-dihydro-1,3-thiazol-2-amine](/img/structure/B11470872.png)
![3-[(4-chlorophenyl)sulfonyl]-7-(4-fluorophenyl)-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one](/img/structure/B11470879.png)
![N-[(6,7-dimethoxyisoquinolin-1-yl)(3,4-dimethoxyphenyl)methyl]-3,4,5-trimethoxybenzamide](/img/structure/B11470885.png)
![Biphenyl-2-yl{4-[4-(4-methylphenyl)-1,3-thiazol-2-yl]piperazin-1-yl}methanone](/img/structure/B11470890.png)
![methyl 4-(4-chlorophenyl)-6-{[(1-methyl-1H-1,2,4-triazol-5-yl)sulfanyl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B11470906.png)
![2-{[1-(3-chlorophenyl)-1H-tetrazol-5-yl]sulfanyl}-1-[4-(2-methoxyphenyl)piperazin-1-yl]ethanone](/img/structure/B11470908.png)
![ethyl 5-[6-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]-4-hydroxy-2-methylthiophene-3-carboxylate](/img/structure/B11470912.png)
![7-(3-chlorophenyl)-3-[3-(trifluoromethyl)phenyl]-3,4,6,7-tetrahydro-5H-imidazo[4,5-b]pyridin-5-one](/img/structure/B11470915.png)
![3-(4-Chlorophenyl)-7-(2-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B11470916.png)
